4-(5-(3-nitrophenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid 4-(5-(3-nitrophenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid
Brand Name: Vulcanchem
CAS No.: 332390-96-2
VCID: VC21461463
InChI: InChI=1S/C20H19N3O5/c1-13-5-7-14(8-6-13)17-12-18(15-3-2-4-16(11-15)23(27)28)22(21-17)19(24)9-10-20(25)26/h2-8,11,18H,9-10,12H2,1H3,(H,25,26)
SMILES: CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)CCC(=O)O
Molecular Formula: C20H19N3O5
Molecular Weight: 381.4g/mol

4-(5-(3-nitrophenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid

CAS No.: 332390-96-2

Cat. No.: VC21461463

Molecular Formula: C20H19N3O5

Molecular Weight: 381.4g/mol

* For research use only. Not for human or veterinary use.

4-(5-(3-nitrophenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid - 332390-96-2

Specification

CAS No. 332390-96-2
Molecular Formula C20H19N3O5
Molecular Weight 381.4g/mol
IUPAC Name 4-[5-(4-methylphenyl)-3-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid
Standard InChI InChI=1S/C20H19N3O5/c1-13-5-7-14(8-6-13)17-12-18(15-3-2-4-16(11-15)23(27)28)22(21-17)19(24)9-10-20(25)26/h2-8,11,18H,9-10,12H2,1H3,(H,25,26)
Standard InChI Key WCKYYERUSYLGRB-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)CCC(=O)O
Canonical SMILES CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)CCC(=O)O

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The IUPAC name 4-(5-(3-nitrophenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid reflects its intricate structure:

  • Pyrazoline core: A 4,5-dihydro-1H-pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, serves as the central scaffold.

  • Substituents:

    • 5-position: A 3-nitrophenyl group introduces electron-withdrawing effects via the nitro (-NO₂) group at the meta position.

    • 3-position: A p-tolyl (4-methylphenyl) group contributes hydrophobic character.

    • 1-position: A 4-oxobutanoic acid side chain enhances water solubility through its carboxylic acid terminus.

The molecular formula C₂₀H₁₉N₃O₅ (molecular weight: 381.4 g/mol) and CAS number 332390-96-2 uniquely identify this compound.

Table 1: Key Structural and Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₂₀H₁₉N₃O₅
Molecular Weight381.4 g/mol
CAS Number332390-96-2
Key Functional GroupsPyrazoline, Nitrophenyl, p-Tolyl, Carboxylic Acid
SolubilityModerate in polar solvents (e.g., DMSO, methanol)
StabilitySensitive to strong acids/bases; nitro group may degrade under UV light

Synthesis and Manufacturing

Reaction Pathways

The synthesis of pyrazoline derivatives typically follows a multi-step protocol involving:

  • Claisen-Schmidt Condensation: A ketone (e.g., 3-nitroacetophenone) reacts with an aldehyde (e.g., p-tolualdehyde) to form a chalcone intermediate (α,β-unsaturated ketone) .

  • Cyclization with Hydrazine: Microwave-assisted treatment of the chalcone with hydrazine hydrate induces cyclization, forming the pyrazoline ring .

  • Side-Chain Functionalization: The oxobutanoic acid moiety is introduced via nucleophilic substitution or ester hydrolysis, depending on the precursor used.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)
Chalcone FormationNaOH/ethanol, 60°C, 6h75–85
Pyrazoline CyclizationHydrazine hydrate, MW (100°C, 20min)60–70
AcidificationHCl/water, rt, 2h>90

Optimization of solvent choice (e.g., ethanol vs. DMF) and reaction time significantly impacts yield and purity .

Physicochemical Properties

Solubility and Stability

The carboxylic acid group confers moderate aqueous solubility (~2.1 mg/mL in PBS at pH 7.4), while the aromatic nitro and p-tolyl groups enhance lipid membrane permeability. Stability studies indicate degradation under alkaline conditions (pH >9) due to hydrolysis of the nitro group, necessitating storage at 4°C in inert atmospheres.

Spectroscopic Characterization

  • NMR Spectroscopy:

    • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, pyrazoline-H), 7.85–7.45 (m, 8H, aromatic protons), 2.98 (q, 2H, CH₂), 2.35 (s, 3H, p-tolyl-CH₃).

    • ¹³C NMR: 174.2 ppm (C=O, carboxylic acid), 148.1 ppm (NO₂-substituted carbon) .

  • Mass Spectrometry: ESI-MS m/z 382.1 [M+H]⁺ confirms molecular weight.

Biological Activities and Mechanisms

Anticancer Activity

Structurally related quinoline-pyrazole hybrids (e.g., 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amides) inhibit cancer cell proliferation (IC₅₀ = 1.2–4.8 μM against Huh7, MCF7, and HCT116 lines) . Molecular docking suggests interactions with tubulin or DNA topoisomerase II as potential mechanisms .

Table 3: Biological Activities of Analogous Compounds

Compound ClassActivity (IC₅₀/MIC)Target
Nitrothiophene-pyrazoles5.71 μM (Mtb)Bacterial redox enzymes
Quinoline-pyrazole amides1.2–4.8 μM (Cancer cells)Tubulin/Topoisomerase II
MR Antagonists~10 nM (MR binding)Mineralocorticoid receptor

Applications in Research

Drug Discovery

The compound’s dual hydrophilicity-lipophilicity balance makes it a promising scaffold for:

  • Antimicrobial Agents: Nitroaromatic moieties are leveraged in designing drugs against resistant pathogens .

  • Antihypertensive Therapeutics: Pyrazoline-based MR antagonists (e.g., finerenone) validate this structural class for cardiovascular applications.

Material Science

Nitro-substituted pyrazolines serve as precursors for fluorescent dyes and coordination polymers due to their planar conjugated systems.

Analytical Characterization

Chromatographic Methods

  • HPLC: Reverse-phase C18 column (ACN/water gradient) achieves >95% purity, with retention time = 12.3 min.

  • TLC: Rf = 0.45 (silica gel, ethyl acetate/hexane 3:7) .

Thermal Analysis

DSC thermograms show a melting point of 198–202°C, consistent with crystalline stability.

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